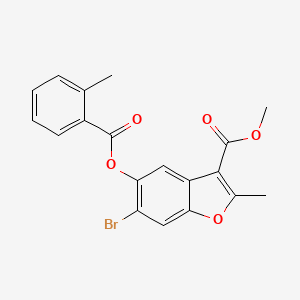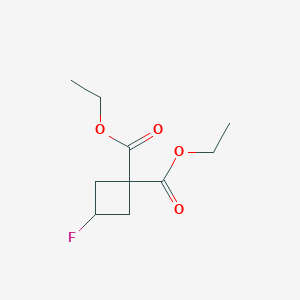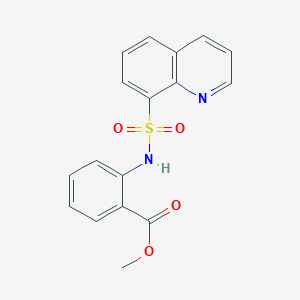
6-bromo-2-méthyl-5-((2-méthylbenzoyl)oxy)benzofuran-3-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran class This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a benzoyloxy group attached to a benzofuran ring
Applications De Recherche Scientifique
Methyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Orientations Futures
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . Therefore, the future research directions may include the development of new benzofuran compounds with enhanced biological activities and potential applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a methyl-substituted benzofuran, followed by esterification and benzoylation reactions. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like pyridine or triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of substituted benzofuran derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Mécanisme D'action
The mechanism of action of Methyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate is largely dependent on its interaction with specific molecular targets. The bromine atom and benzoyloxy group can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved may vary based on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 6-bromo-2-methylbenzofuran-3-carboxylate
- Methyl 5-(2-methylbenzoyloxy)-2-methylbenzofuran-3-carboxylate
- Methyl 6-bromo-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate
Uniqueness
Methyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and potential applications. The presence of both bromine and benzoyloxy groups in the benzofuran ring system makes it a versatile compound for various chemical transformations and research applications.
Propriétés
IUPAC Name |
methyl 6-bromo-2-methyl-5-(2-methylbenzoyl)oxy-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO5/c1-10-6-4-5-7-12(10)18(21)25-16-8-13-15(9-14(16)20)24-11(2)17(13)19(22)23-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWRGNZBFGLVQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C3C(=C2)C(=C(O3)C)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2593135.png)
![N-(2,5-dimethylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2593136.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)

![{4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid](/img/structure/B2593139.png)
![Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate](/img/structure/B2593140.png)
![3,4-dimethyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2593141.png)
![2-cyano-N-[2-(1-naphthyloxy)ethyl]acetamide](/img/structure/B2593142.png)

![4-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2593148.png)


![2-(2-Chloro-6-fluorophenyl)-1-(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2593153.png)
![Tert-butyl 4-[(4-ethyl-1,3-thiazol-2-yl)amino]piperidine-1-carboxylate hydrochloride](/img/structure/B2593154.png)
